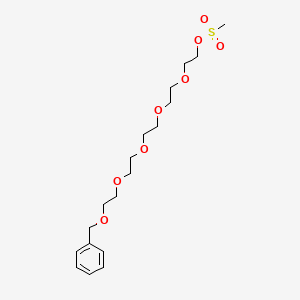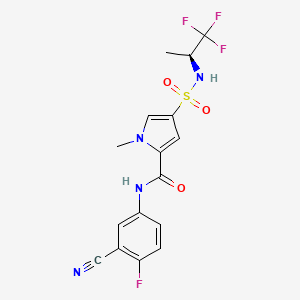
Biotin-PEG11-Amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG11-Amine is a biotinylation reagent that contains a long 11-unit polyethylene glycol spacer arm and a terminal primary amine group. This compound is used for conjugation and protein labeling, making it a valuable tool in biochemical and molecular biology research .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG11-Amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various chemical assays.
Biology: Employed in protein labeling and crosslinking studies to investigate protein-protein interactions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated products for research and commercial purposes.
Wirkmechanismus
Target of Action
Biotin-PEG11-Amine is a biotinylation reagent that primarily targets carboxyl groups on the C-terminus of peptides and on aspartate or glutamate residues . The primary amine of this compound can be conjugated to these carboxyl groups .
Mode of Action
The primary amine of Biotin-PEG11-Amine interacts with its targets (carboxyl groups) through a process called conjugation . This interaction is facilitated by a water-soluble carbodiimide crosslinker known as EDC . EDC activates the carboxyl groups, allowing them to bind to the primary amine group of the Biotin-PEG11-Amine, resulting in the formation of an amide bond .
Biochemical Pathways
The biochemical pathways affected by Biotin-PEG11-Amine are primarily those involving proteins with carboxyl groups on their C-terminus or on aspartate or glutamate residues . The compound’s action can lead to the biotinylation of these proteins, which can have various downstream effects depending on the specific proteins and pathways involved .
Pharmacokinetics
It’s known that the compound iswater-soluble , which suggests it could have good bioavailability . The compound’s polyethylene glycol (PEG) spacer arm, which contains 11 units, is hydrophilic and enhances the water solubility of biotinylated molecules .
Result of Action
The result of Biotin-PEG11-Amine’s action is the biotinylation of target proteins . This can be used for various purposes, such as in assays or affinity purification methods involving avidin or streptavidin probes and resins .
Action Environment
The action of Biotin-PEG11-Amine can be influenced by various environmental factors. For instance, the conjugation process it facilitates occurs at a pH of 6.5 to 7.5 . Additionally, the compound is stored at -20°C, suggesting that temperature could affect its stability .
Biochemische Analyse
Biochemical Properties
Biotin-PEG11-Amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Biotin-PEG11-Amine, as a part of PROTAC, interacts with these proteins and enzymes, facilitating the degradation of target proteins .
Cellular Effects
The effects of Biotin-PEG11-Amine on cells are primarily through its role in the formation of PROTACs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Biotin-PEG11-Amine exerts its effects at the molecular level through its role in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary amine of Biotin-PEG11-Amine can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC, a water-soluble carbodiimide crosslinker .
Temporal Effects in Laboratory Settings
Given its role in PROTACs, it is likely that its effects may vary based on the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
Given its role in PROTACs, it is likely to interact with enzymes or cofactors involved in protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biotin-PEG11-Amine is synthesized by attaching a biotin molecule to a polyethylene glycol chain, which is then terminated with a primary amine group. The synthesis involves the following steps:
Activation of Biotin: Biotin is activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.
Amine Termination: The PEGylated biotin is further reacted with a primary amine to form Biotin-PEG11-Amine.
Industrial Production Methods: Industrial production of Biotin-PEG11-Amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS.
PEGylation in Bulk: The activated biotin is reacted with PEG in large reactors.
Amine Termination in Bulk: The PEGylated biotin is then reacted with primary amine in large quantities to produce Biotin-PEG11-Amine.
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-PEG11-Amine undergoes several types of chemical reactions, including:
Conjugation Reactions: The primary amine group can react with carboxyl groups to form amide bonds.
Crosslinking Reactions: The compound can be used in crosslinking reactions with proteins and other biomolecules.
Common Reagents and Conditions:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating carboxyl groups to react with the primary amine group of Biotin-PEG11-Amine.
Sulfo-NHS (N-hydroxysulfosuccinimide): Used in conjunction with EDC to improve the efficiency of the conjugation reaction.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG3-Amine: Contains a shorter polyethylene glycol spacer arm.
Biotin-PEG5-Amine: Contains a medium-length polyethylene glycol spacer arm.
Biotin-PEG7-Amine: Contains a slightly longer polyethylene glycol spacer arm.
Uniqueness of Biotin-PEG11-Amine: Biotin-PEG11-Amine is unique due to its long 11-unit polyethylene glycol spacer arm, which provides greater solubility and reduced steric hindrance compared to shorter PEGylated biotin compounds. This makes it particularly useful for applications requiring high solubility and minimal steric interference .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPHAOSBFNWGAC-PHDGFQFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N4O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)


![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)





